![molecular formula C8H10N2O2 B6603940 2-hydroxy-6-methylbenzohydrazide CAS No. 20247-82-9](/img/structure/B6603940.png)
2-hydroxy-6-methylbenzohydrazide
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Overview
Description
2-Hydroxy-6-methylbenzohydrazide (2-HMBA) is an organic compound with a molecular formula of C8H10N2O2. It is a white crystalline solid that is soluble in water and ethanol. 2-HMBA is a derivative of benzohydrazide, a type of hydrazine derivative. It is an important intermediate in organic synthesis and is used in the preparation of a variety of organic compounds.
Scientific Research Applications
2-hydroxy-6-methylbenzohydrazide is used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antifungal drug fluconazole, and other compounds with potential therapeutic applications. It has also been used in the synthesis of polymers and other materials. 2-hydroxy-6-methylbenzohydrazide has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides.
Mechanism of Action
2-hydroxy-6-methylbenzohydrazide is an organic compound that is used as an intermediate in organic synthesis. It is an important component in the synthesis of a variety of organic compounds. The reaction of 2-hydroxy-6-methylbenzohydrazide with other organic compounds produces a variety of products, depending on the reaction conditions. Generally, the reaction of 2-hydroxy-6-methylbenzohydrazide with other organic compounds results in the formation of a new organic compound.
Biochemical and Physiological Effects
2-hydroxy-6-methylbenzohydrazide is an organic compound that is used as an intermediate in organic synthesis. It is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 2-hydroxy-6-methylbenzohydrazide may have direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2-hydroxy-6-methylbenzohydrazide is an important intermediate in organic synthesis. It is a relatively inexpensive and readily available compound that can be used in a variety of lab experiments. The reaction of 2-hydroxy-6-methylbenzohydrazide with other organic compounds is relatively straightforward and can be easily monitored and controlled. However, the reaction of 2-hydroxy-6-methylbenzohydrazide with other organic compounds may produce a variety of products, depending on the reaction conditions.
Future Directions
2-hydroxy-6-methylbenzohydrazide is an important intermediate in organic synthesis. Future research should focus on the development of new synthetic methods for the preparation of 2-hydroxy-6-methylbenzohydrazide and other hydrazine derivatives. Additionally, research should focus on the development of new applications for 2-hydroxy-6-methylbenzohydrazide, such as the synthesis of drugs and other compounds with potential therapeutic applications. Research should also focus on the development of new methods for the synthesis of polymers and other materials using 2-hydroxy-6-methylbenzohydrazide. Finally, research should focus on the development of new methods for the synthesis of heterocyclic compounds, amino acids, and peptides using 2-hydroxy-6-methylbenzohydrazide.
Synthesis Methods
2-hydroxy-6-methylbenzohydrazide can be synthesized by the reaction of benzohydrazide with 2-chloro-6-methylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a white crystalline solid that is soluble in water and ethanol.
properties
IUPAC Name |
2-hydroxy-6-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-2-4-6(11)7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORZZAABVPSIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methylbenzohydrazide |
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